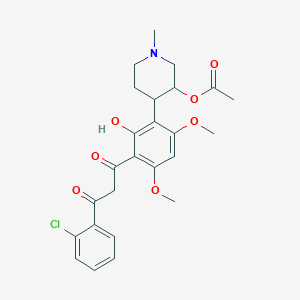
4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Übersicht
Beschreibung
4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a useful research compound. Its molecular formula is C25H28ClNO7 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate (CAS No. 244136-25-2) is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 489.95 g/mol. The structure features multiple functional groups, including a chlorophenyl moiety and a piperidine ring, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound is hypothesized to interact with various receptors, influencing signaling pathways that regulate cell function and survival.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : Studies indicate that treatment with this compound lowers the levels of pro-inflammatory cytokines in activated macrophages, suggesting an anti-inflammatory mechanism.
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant decrease in tumor growth in xenograft models, highlighting its potential as an anticancer agent .
- Inflammation Model : Another study explored the compound's effects on a murine model of inflammation, where it was found to reduce edema and inflammatory markers significantly .
Safety and Toxicology
Toxicological evaluations have indicated that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile in long-term use.
Eigenschaften
IUPAC Name |
[4-[3-[3-(2-chlorophenyl)-3-oxopropanoyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-methylpiperidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO7/c1-14(28)34-22-13-27(2)10-9-16(22)23-20(32-3)12-21(33-4)24(25(23)31)19(30)11-18(29)15-7-5-6-8-17(15)26/h5-8,12,16,22,31H,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNKFJPOIBHQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C(=C(C=C2OC)OC)C(=O)CC(=O)C3=CC=CC=C3Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















